molecular formula C64H104Br2N2O2 B2832685 6,6'-Dibromo-1,1'-bis(2-decyltetradecyl)-[3,3'-biindolinylidene]-2,2'-dione CAS No. 1801592-76-6

6,6'-Dibromo-1,1'-bis(2-decyltetradecyl)-[3,3'-biindolinylidene]-2,2'-dione

Cat. No.: B2832685
CAS No.: 1801592-76-6
M. Wt: 1093.356
InChI Key: PVMMSQLECORHND-GZYRCYOKSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of bromine or bromine-containing reagents under controlled temperature and solvent conditions to ensure selective bromination .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes, utilizing efficient and scalable methods to achieve high yields. The use of continuous flow reactors and advanced purification techniques can enhance the production efficiency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6,6’-Dibromo-1,1’-bis(2-decyltetradecyl)-[3,3’-biindolinylidene]-2,2’-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction can produce debrominated compounds, and substitution reactions can result in various functionalized derivatives .

Scientific Research Applications

6,6’-Dibromo-1,1’-bis(2-decyltetradecyl)-[3,3’-biindolinylidene]-2,2’-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6,6’-Dibromo-1,1’-bis(2-decyltetradecyl)-[3,3’-biindolinylidene]-2,2’-dione involves its interaction with specific molecular targets and pathways. The bromine atoms and long alkyl chains play a crucial role in its binding affinity and reactivity with target molecules. The compound may exert its effects through various mechanisms, including inhibition of enzymes, modulation of receptor activity, and alteration of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,6’-Dibromo-1,1’-bis(2-decyltetradecyl)-[3,3’-biindolinylidene]-2,2’-dione is unique due to its specific combination of bromine atoms and decyltetradecyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

IUPAC Name

(3Z)-6-bromo-3-[6-bromo-1-(2-decyltetradecyl)-2-oxoindol-3-ylidene]-1-(2-decyltetradecyl)indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C64H104Br2N2O2/c1-5-9-13-17-21-25-27-31-35-39-43-53(41-37-33-29-23-19-15-11-7-3)51-67-59-49-55(65)45-47-57(59)61(63(67)69)62-58-48-46-56(66)50-60(58)68(64(62)70)52-54(42-38-34-30-24-20-16-12-8-4)44-40-36-32-28-26-22-18-14-10-6-2/h45-50,53-54H,5-44,51-52H2,1-4H3/b62-61-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVMMSQLECORHND-GZYRCYOKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC(CCCCCCCCCC)CN1C2=C(C=CC(=C2)Br)C(=C3C4=C(C=C(C=C4)Br)N(C3=O)CC(CCCCCCCCCC)CCCCCCCCCCCC)C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCC(CCCCCCCCCC)CN1C2=C(C=CC(=C2)Br)/C(=C/3\C4=C(C=C(C=C4)Br)N(C3=O)CC(CCCCCCCCCC)CCCCCCCCCCCC)/C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C64H104Br2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1093.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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